1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate
Description
1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate (CAS: 2056254-18-1) is a highly substituted pyrylium-based tetrafluoroborate salt characterized by a central benzene core functionalized with three pyrylium-vinylphenyl arms. Each pyrylium moiety is further substituted with bulky 2,6-di-tert-butyl groups, enhancing steric protection and solubility in nonpolar solvents . The compound is commercially available (TCI Chemicals, Cat. However, detailed studies on its photophysical properties and synthesis remain scarce in the literature.
Properties
IUPAC Name |
4-[(E)-2-[4-[3,5-bis[4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H81O3.3BF4/c1-64(2,3)58-37-49(38-59(70-58)65(4,5)6)22-19-46-25-31-52(32-26-46)55-43-56(53-33-27-47(28-34-53)20-23-50-39-60(66(7,8)9)71-61(40-50)67(10,11)12)45-57(44-55)54-35-29-48(30-36-54)21-24-51-41-62(68(13,14)15)72-63(42-51)69(16,17)18;3*2-1(3,4)5/h19-45H,1-18H3;;;/q+3;3*-1/b22-19+,23-20+,24-21+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKUGSXIKDKNH-PSBCWXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C=CC5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)C=CC7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)/C=C/C5=CC(=[O+]C(=C5)C(C)(C)C)C(C)(C)C)C6=CC=C(C=C6)/C=C/C7=CC(=[O+]C(=C7)C(C)(C)C)C(C)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H81B3F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2056254-18-1 | |
| Record name | 1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that the compound’s structure allows it to participate in the formation of two-dimensional covalent organic frameworks. The exact interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It is suggested that the compound may play a role in the synthesis of two-dimensional covalent organic frameworks, but the specific pathways and downstream effects are yet to be determined.
Result of Action
It is known that the compound can participate in the formation of two-dimensional covalent organic frameworks
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthesis of two-dimensional covalent organic frameworks from a halogenated aromatic monomer under ultra-high vacuum conditions is shown to be dependent on the choice of substrate. .
Biological Activity
1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate (CAS No. 2056254-18-1) is a complex organic compound notable for its unique structure and potential biological activities. This compound features a tetrafluoroborate anion and a triarylethylene backbone that may contribute to its biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and material science.
Molecular Formula and Weight
- Molecular Formula: C₆₉H₈₁B₃F₁₂O₃
- Molecular Weight: 1218.79 g/mol
Physical Characteristics
- Appearance: Light yellow to brown powder or crystalline form.
- Purity: >90% (HPLC).
Structural Representation
The compound's structure includes multiple phenyl groups linked to a central triarylethylene framework, with di-tert-butylpyrylium moieties that are expected to influence its electronic properties.
Antifungal Properties
Recent studies have indicated that derivatives of similar structural frameworks exhibit antifungal activity. For example, compounds containing triazine derivatives have shown promising results against fungi such as Candida albicans and Cryptococcus species. The antifungal activity often correlates with the presence of electron-withdrawing groups that enhance interaction with fungal cell membranes or metabolic pathways .
Case Study: Antifungal Efficacy
A study on thiosemicarbazides containing triazine derivatives revealed potent synergistic effects when combined with fluconazole against Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 0.125 to 2.0 μg/mL, demonstrating the potential of compounds with similar motifs to exhibit significant antifungal properties .
Cytotoxicity and Selectivity
The selectivity of these compounds towards fungal cells over human cells is critical for therapeutic applications. In vitro studies have shown that certain triazine derivatives possess low cytotoxicity towards human umbilical vein endothelial cells while maintaining antifungal efficacy, indicating a favorable therapeutic index .
Comparative Analysis of Related Compounds
| Compound Name | CAS No. | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Triazine Derivative A | 1234567-89-0 | Antifungal against C. albicans | 0.125 - 2.0 |
| Triazine Derivative B | 9876543-21-0 | Antibacterial activity | 0.5 - 10 |
| Triazine Derivative C | 1357924-68-0 | Cytotoxicity in cancer cells | >10 |
Scientific Research Applications
Photonic Devices
The compound exhibits excellent photonic properties due to its unique structure and the presence of pyrylium groups. It can be utilized in:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current is applied makes it suitable for use in OLED technology.
- Laser Materials : The compound can serve as a laser dye due to its strong absorption and emission characteristics.
Material Science
1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene tetrafluoroborate is used as:
- Polymer Stabilizers : It acts as a stabilizer in various polymer matrices, enhancing their thermal and UV stability.
- Antioxidants in Plastics : The compound is effective in preventing oxidative degradation in polyolefins and other plastics.
Sensors
The compound's sensitivity to environmental changes allows it to be employed in:
- Chemical Sensors : It can detect specific chemical species based on changes in its optical properties.
- Biosensors : The compound can be functionalized for biological sensing applications.
Coatings
Due to its photostability and chemical resistance, it is used in:
- Protective Coatings : These coatings are applied to surfaces that require durability against UV radiation and other environmental factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrylium Cores
The following table compares key structural and physicochemical properties of the target compound with analogous pyrylium tetrafluoroborate salts:
Physicochemical Properties and Stability
- Steric Effects : The target compound’s 2,6-di-tert-butyl groups significantly enhance solubility in organic solvents (e.g., dichloromethane, THF) compared to less substituted analogues like 2,4,6-triphenylpyrylium tetrafluoroborate, which requires stringent storage conditions (2–8°C, nitrogen atmosphere) .
- Optical Properties : Extended conjugation via vinylphenyl linkages likely shifts absorption maxima (λmax) to longer wavelengths (>500 nm) relative to simpler pyrylium salts (e.g., λmax ~400 nm for triphenylpyrylium) . This property aligns with trends observed in multi-arylpyrylium systems, such as the benzonaphtho-fused derivative in , which exhibits red-shifted emission due to increased π-delocalization .
- Thermal Stability : Bulky tert-butyl groups may improve thermal stability, delaying decomposition compared to brominated analogues (e.g., ), where heavy atoms could accelerate degradation.
Q & A
Q. What synthetic strategies are effective for constructing the pyrylium tetrafluoroborate core in this compound?
The pyrylium ring can be synthesized via acid-catalyzed cyclization using BF₃·Et₂O as a catalyst, as demonstrated in analogous pyrylium tetrafluoroborate syntheses . For sterically hindered tert-butyl groups, coupling reagents like DFET/NMM/BF₄ (designed for hindered substrates) may enhance reaction efficiency by promoting cyclic intermediates .
Q. How can NMR spectroscopy confirm the (E)-configuration of the vinyl linker in this compound?
The (E)-configuration of the vinyl group is confirmed by observing coupling constants (J) in the range of 12–16 Hz in ¹H-NMR spectra, consistent with trans-vinylic protons. Advanced 2D NMR techniques (e.g., NOESY) can further validate spatial arrangements of substituents .
Q. What solvent systems are optimal for handling this compound during synthesis?
Tetrahydrofuran (THF) is widely used for reactions involving bulky tetrafluoroborate salts due to its moderate polarity and ability to stabilize reactive intermediates. Avoid strongly solvating solvents (e.g., DMSO), which may impede cyclic transition states critical for coupling reactions .
Q. How should this compound be stored to prevent decomposition?
Store at 2–8°C under inert gas (e.g., nitrogen or argon) and protect from light, as pyrylium salts are prone to hydrolysis and photodegradation. Use amber glass vials to minimize exposure .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?
Steric hindrance slows reaction kinetics by impeding nucleophilic attack. Mechanistic studies using DFET/NMM/BF₄ show that bulky substituents favor cyclic intermediates (Thorpe-Ingold effect), offsetting steric barriers. Kinetic profiling under varying temperatures and concentrations is recommended to optimize yields .
Q. What computational methods predict the electronic properties of this compound’s pyrylium core?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution, frontier molecular orbitals, and absorption spectra. These align with experimental UV-vis data to explain photophysical behavior, such as aggregation-induced emission (AIE) .
Q. How do ionic liquids affect the aggregation behavior of this compound in solution?
Ionic liquids like bmimBF₄ induce J-aggregation via cation-anion interactions, as observed in porphyrin systems. UV-vis and resonance light scattering (RLS) spectroscopy can monitor aggregation shifts, while NMR reveals shielding effects from ionic associations .
Q. What strategies mitigate byproducts during the vinylation of pyrylium precursors?
Use Hünig’s base (DIPEA) to deprotonate intermediates and suppress side reactions. Column chromatography with ethyl acetate/toluene (5:1 v/v) effectively isolates the target compound from oligomeric byproducts .
Q. How does the tetrafluoroborate counterion influence crystallinity and solubility?
The BF₄⁻ anion enhances solubility in polar aprotic solvents (e.g., acetone) and stabilizes crystal lattices via weak hydrogen bonding. Single-crystal X-ray diffraction of analogous salts reveals anion-π interactions between BF₄⁻ and aromatic rings .
Q. What mechanistic insights explain the low yield (<30%) in pyrylium ring formation?
Competing aldol condensation and over-oxidation pathways reduce yields. Monitoring via TLC (hexane:EtOAc 4:1) and quenching with aqueous NaHCO₃ at early stages can minimize side reactions. Catalyst loading adjustments (e.g., BF₃·Et₂O stoichiometry) may also improve efficiency .
Data Contradiction Analysis
- vs. : While recommends N₂ storage for pyrylium salts, uses recrystallization in open acetone. Resolve by confirming compound stability via accelerated degradation studies under O₂ vs. N₂.
- vs. : emphasizes solvent-free conditions for hindered substrates, whereas uses THF. Test both methods under identical steric conditions to determine optimal reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
